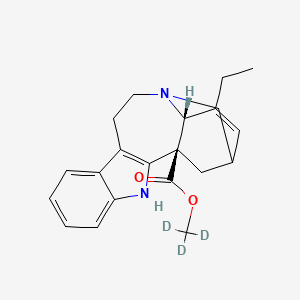
Varenicline carbamoyl beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Varenicline carbamoyl beta-D-glucuronide: is a metabolite of varenicline, a medication primarily used for smoking cessation. The compound is characterized by its molecular formula C20H21N3O8 and a molecular weight of 431.40 g/mol . It is a biochemical reagent used in glycobiology research, which studies the structure, synthesis, biology, and evolution of sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of varenicline carbamoyl beta-D-glucuronide involves the glucuronidation of varenicline. This process typically requires the presence of glucuronic acid and a suitable catalyst to facilitate the reaction. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and advanced equipment to maintain consistency and efficiency. The production is carried out under stringent quality control measures to ensure the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
Varenicline carbamoyl beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Varenicline carbamoyl beta-D-glucuronide is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a reagent in various chemical reactions to study the properties and behavior of glucuronides.
Biology: Employed in the study of carbohydrate metabolism and the role of glucuronides in biological systems.
Medicine: Investigated for its potential therapeutic applications and as a biomarker for varenicline metabolism.
Industry: Utilized in the development of new biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of varenicline carbamoyl beta-D-glucuronide involves its interaction with specific molecular targets and pathways. As a metabolite of varenicline, it is likely to interact with nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various biological processes, including neurotransmission and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Varenicline: The parent compound, used for smoking cessation.
Other Glucuronides: Compounds like morphine-6-glucuronide and acetaminophen glucuronide, which are also metabolites formed through glucuronidation.
Uniqueness
Varenicline carbamoyl beta-D-glucuronide is unique due to its specific structure and the biological activity it exhibits as a metabolite of varenicline. Its role in glycobiology research and potential therapeutic applications further distinguish it from other similar compounds .
Properties
CAS No. |
535920-98-0 |
|---|---|
Molecular Formula |
C20H21N3O8 |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(1S,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbonyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H21N3O8/c24-14-15(25)17(18(27)28)30-19(16(14)26)31-20(29)23-6-8-3-9(7-23)11-5-13-12(4-10(8)11)21-1-2-22-13/h1-2,4-5,8-9,14-17,19,24-26H,3,6-7H2,(H,27,28)/t8-,9+,14-,15-,16+,17-,19-/m0/s1 |
InChI Key |
FXQDTLDLQVLSRG-UISDBUMBSA-N |
SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Isomeric SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC4=NC=CN=C4C=C23)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Synonyms |
1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-carboxylate)_x000B_β-D-Glucopyranuronic Acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1141054.png)


![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)


![trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium](/img/structure/B1141065.png)



